molecular formula C9H9FO B573237 Benzene, 1-fluoro-3-(2-methoxyethenyl)- CAS No. 188400-90-0

Benzene, 1-fluoro-3-(2-methoxyethenyl)-

Cat. No.: B573237
CAS No.: 188400-90-0
M. Wt: 152.168
InChI Key: HFXQDGRBGIEYNE-UHFFFAOYSA-N
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Description

Benzene, 1-fluoro-3-(2-methoxyethenyl)- is an organic compound with the molecular formula C9H9FO. It consists of a benzene ring substituted with a fluorine atom and a 2-methoxyethenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-fluoro-3-(2-methoxyethenyl)- typically involves the reaction of 1-fluoro-3-bromobenzene with methoxyethene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 100°C for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is carefully monitored to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-fluoro-3-(2-methoxyethenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzene, 1-fluoro-3-(2-methoxyethenyl)- has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-fluoro-3-(2-methoxyethenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Benzene, 1-fluoro-2-(2-methoxyethenyl)-
  • Benzene, 1-fluoro-4-(2-methoxyethenyl)-
  • Benzene, 1-chloro-3-(2-methoxyethenyl)-

Comparison: Compared to its similar compounds, Benzene, 1-fluoro-3-(2-methoxyethenyl)- is unique due to the position of the fluorine and methoxyethenyl groups on the benzene ring.

Properties

IUPAC Name

1-fluoro-3-(2-methoxyethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-11-6-5-8-3-2-4-9(10)7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXQDGRBGIEYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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